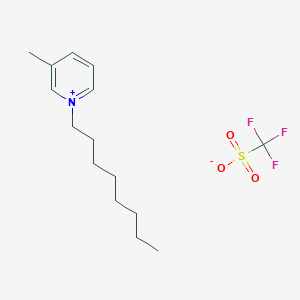
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate is a compound that combines the properties of both 4-amino-2-hydroxybenzoic acid and diphenyl hydrogen phosphate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-hydroxybenzoic acid typically involves the nitration of salicylic acid followed by reduction. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amino group. The reaction conditions for these steps include the use of concentrated nitric acid for nitration and a reducing agent such as iron and hydrochloric acid for the reduction step.
Diphenyl hydrogen phosphate can be synthesized through the reaction of phosphorus oxychloride with phenol. The reaction conditions involve the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl and amino groups can participate in electrophilic aromatic substitution reactions.
Diphenyl hydrogen phosphate can undergo hydrolysis to form phenol and phosphoric acid. It can also participate in esterification reactions to form phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-amino-2-hydroxybenzoic acid involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Diphenyl hydrogen phosphate can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxybenzoic acid: Similar structure but lacks the amino group.
2-hydroxybenzoic acid (salicylic acid): Similar structure but lacks the amino group.
Diphenyl phosphate: Similar structure but lacks the hydrogen phosphate group.
Uniqueness
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, as well as the diphenyl hydrogen phosphate moiety. This combination of functional groups provides unique chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
3633-62-3 |
|---|---|
Molekularformel |
C19H18NO7P |
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate |
InChI |
InChI=1S/C12H11O4P.C7H7NO3/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;8-4-1-2-5(7(10)11)6(9)3-4/h1-10H,(H,13,14);1-3,9H,8H2,(H,10,11) |
InChI-Schlüssel |
WDAUXDMDJZWFPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2.C1=CC(=C(C=C1N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)

![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
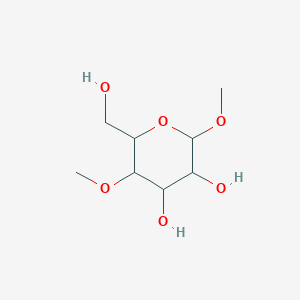
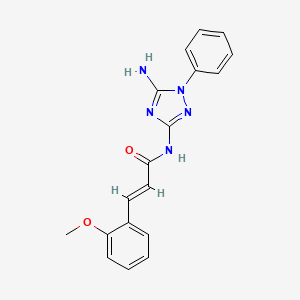

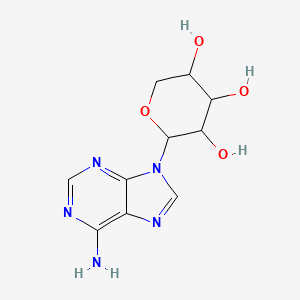
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
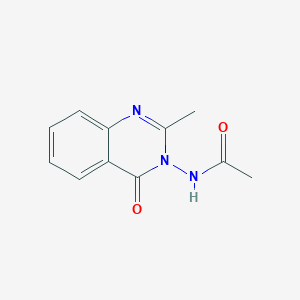
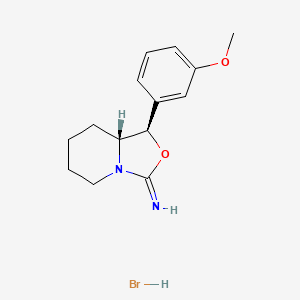
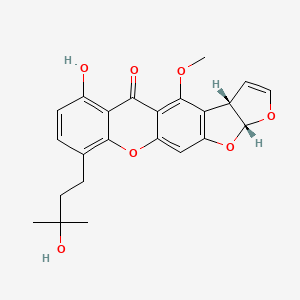

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
